

A Technical Deep Dive into MMGP1: A Novel Antifungal Peptide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MMGP1

Cat. No.: B1577367

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the marine metagenome-derived peptide, **MMGP1**. It details the peptide's primary amino acid sequence, physicochemical properties, and the experimental methodologies employed in its characterization. Furthermore, this document elucidates the current understanding of its antifungal mechanism of action, offering insights for its potential application in drug development.

Core Data Summary

The fundamental characteristics of the **MMGP1** peptide are summarized below, providing a clear quantitative basis for further investigation.

Property	Value
Primary Amino Acid Sequence	MLWSASMRIFASAFSTRGLGTRMLMYCSLPS RCWRK
Number of Amino Acids	36
Molecular Mass	5026.9 Da
Minimum Inhibitory Concentration (MIC) vs. Candida albicans	0.57 μ M ^{[1][2]}
Minimum Inhibitory Concentration (MIC) vs. Aspergillus niger	4.29 μ M ^[2]

Elucidation of the Primary Structure and Function: Experimental Protocols

The characterization of **MMGP1** involved a series of meticulous experimental procedures, from its initial identification to the determination of its antifungal activity. The key methodologies are detailed below.

Identification and Cloning

MMGP1 was identified through functional screening of a marine metagenomic library. The open reading frame (ORF) of 108 base pairs, designated **mmgp1**, was subsequently cloned into a pET expression system for recombinant production in Escherichia coli BL21 (DE3).^[3]

Purification and Mass Spectrometry

The recombinant **MMGP1** peptide was purified to homogeneity. The precise molecular mass of the 36-amino acid peptide was confirmed as 5026.9 Da using mass spectrometry analysis.^[3]

Antifungal Activity Assessment

The minimum inhibitory concentration (MIC) of the purified **MMGP1** was determined against the fungal pathogens Candida albicans and Aspergillus niger. These assays quantified the peptide's potent antifungal efficacy.^{[1][2]}

Cellular Internalization Studies

To understand how **MMGP1** interacts with fungal cells, its cellular internalization mechanism in *Candida albicans* was investigated. This involved labeling the peptide with fluorescein 5-isothiocyanate (FITC) and subsequent analysis using fluorescence microscopy and flow cytometry. These studies revealed that the peptide can penetrate *C. albicans* cells in a time-dependent but energy-independent manner, even at 4°C, and its uptake is not hindered by endocytic inhibitors like sodium azide.[1]

DNA Binding and Transcription Inhibition Assays

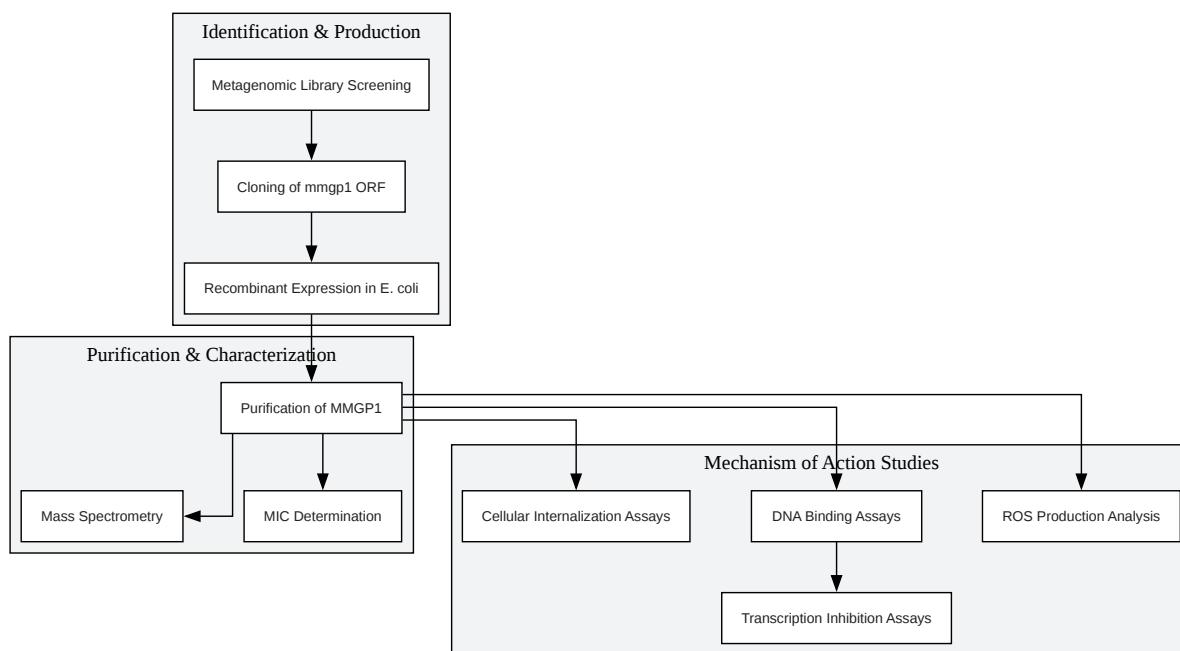
The interaction of **MMGP1** with DNA was a key focus of investigation into its mechanism of action. Agarose gel shift assays demonstrated a significant DNA-binding ability.[2] Further experiments, including fluorescence quenching of SYTO 9 probe and DNase I protection assays, confirmed the formation of peptide-DNA complexes and the peptide's ability to shield DNA from enzymatic degradation.[2] The functional consequence of this binding was assessed through in vitro transcription assays, which showed a decrease in mRNA synthesis in the presence of **MMGP1**, indicating inhibition of transcription.[2]

Analysis of Reactive Oxygen Species (ROS) Production

The induction of endogenous reactive oxygen species (ROS) was identified as another critical component of **MMGP1**'s antifungal activity. The production of ROS in *C. albicans* cells treated with **MMGP1** was measured over time, revealing a significant increase that contributes to cellular damage and death.[2]

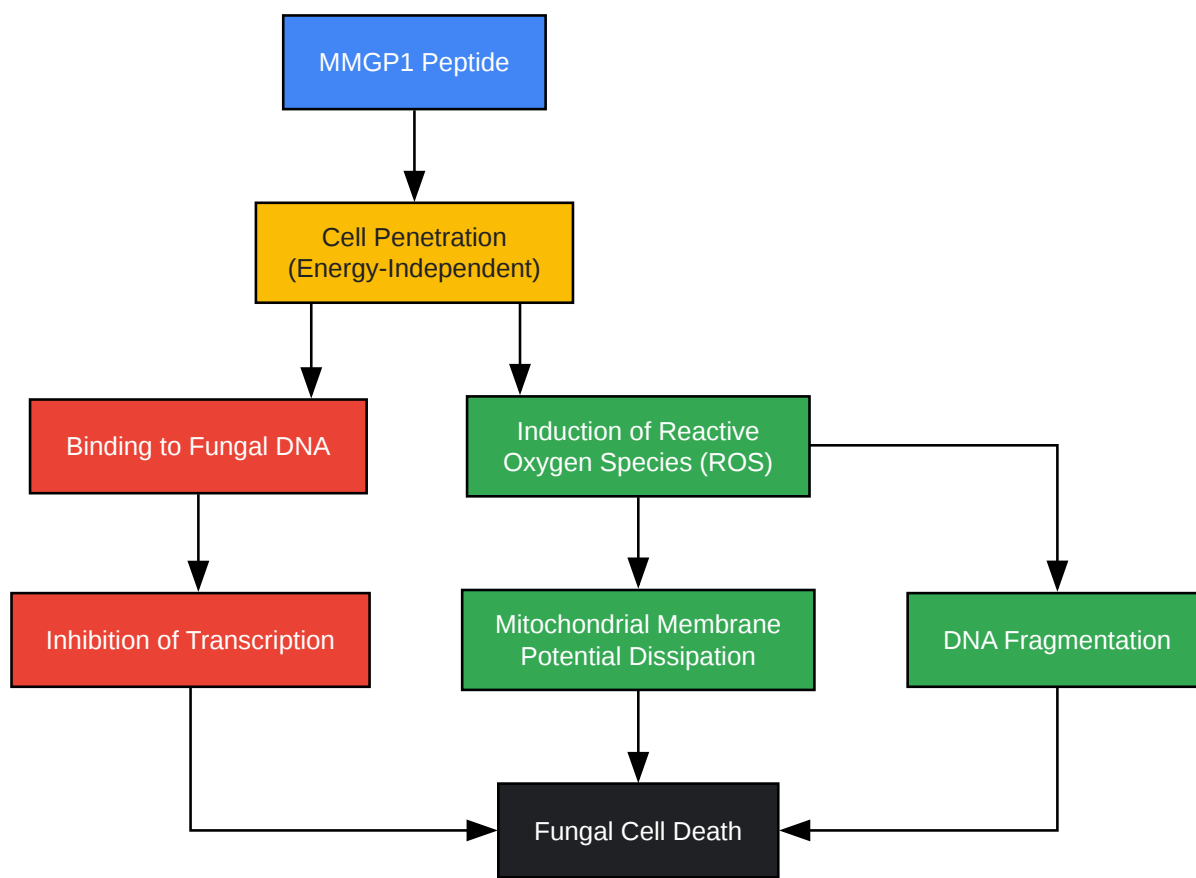
Visualizing the Molecular Journey of MMGP1

The following diagrams illustrate the experimental workflow for characterizing **MMGP1** and its proposed mechanism of antifungal action.



[Click to download full resolution via product page](#)

Experimental workflow for **MMGP1** characterization.



[Click to download full resolution via product page](#)

Proposed antifungal mechanism of action for **MMGP1**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of the Antifungal Action of Marine Metagenome-Derived Peptide, MMGP1, against *Candida albicans* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [A Technical Deep Dive into MMGP1: A Novel Antifungal Peptide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1577367#primary-amino-acid-sequence-of-mmgp1\]](https://www.benchchem.com/product/b1577367#primary-amino-acid-sequence-of-mmgp1)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com